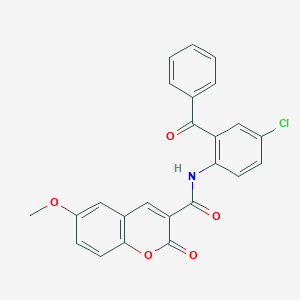
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BML-210, is a synthetic compound that belongs to the class of chromene derivatives. BML-210 has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for COX-2 and HDACs, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective analogs of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide for use in the treatment of various diseases. Another area of research is the investigation of the role of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in regulating gene expression and epigenetic modifications. Finally, the potential use of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent in combination with other drugs is an area of research that warrants further investigation.
Conclusion
In conclusion, N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of COX-2 and HDACs, and it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Although N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has some limitations, it remains a valuable tool for studying the role of COX-2 and HDACs in various diseases, and its potential therapeutic applications warrant further investigation.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO5/c1-30-17-8-10-21-15(11-17)12-19(24(29)31-21)23(28)26-20-9-7-16(25)13-18(20)22(27)14-5-3-2-4-6-14/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNGZFVKMNNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-bromobenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B3507127.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3507135.png)
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3507142.png)
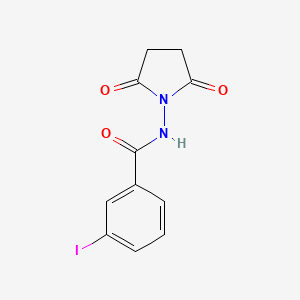

![dimethyl 1-[2-(4-methoxyphenyl)ethyl]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3507172.png)
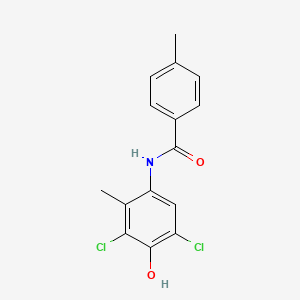
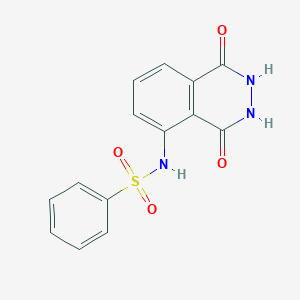
![2-{[(tert-butylamino)carbonyl]amino}benzamide](/img/structure/B3507197.png)
![N-[4-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507204.png)

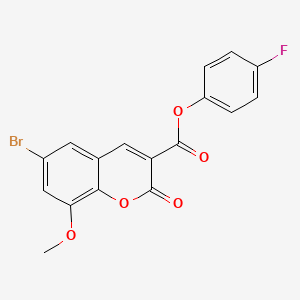
![6-nitro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3507229.png)
![6-bromo-3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B3507232.png)